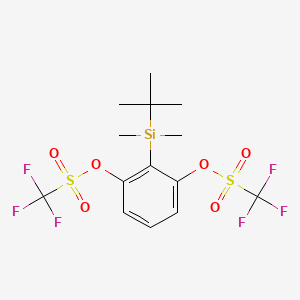
2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate)
Overview
Description
2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) is a useful research compound. Its molecular formula is C14H18F6O6S2Si and its molecular weight is 488.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) is cis-bis(alkenyl)oxirane . The compound introduces a bulky tert-butyl dimethylsilyl group onto this target .
Mode of Action
2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) interacts with its target, cis-bis(alkenyl)oxirane, by introducing a bulky tert-butyl dimethylsilyl group . This interaction facilitates a room temperature Cope rearrangement .
Biochemical Pathways
The compound affects the Cope rearrangement pathway . The introduction of the tert-butyl dimethylsilyl group onto cis-bis(alkenyl)oxirane leads to the formation of 2-CF3-4,5-dihydrooxepin .
Pharmacokinetics
It’s known that the compound is highly reactive , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The action of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) results in the formation of 2-CF3-4,5-dihydrooxepin . This is a result of the Cope rearrangement facilitated by the introduction of the tert-butyl dimethylsilyl group .
Action Environment
The action of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) is influenced by environmental factors such as temperature and the presence of a thiolane . The compound promotes a rapid and efficient chalcogenide-Morita-Baylis-Hillman reaction when associated with a thiolane . It’s also worth noting that the compound is moisture sensitive , which means its action, efficacy, and stability can be affected by the presence of moisture.
Biochemical Analysis
Biochemical Properties
This compound interacts with various enzymes, proteins, and other biomolecules, promoting reactions such as the Cope rearrangement and the chalcogenide-Morita-Baylis-Hillman reaction . These interactions are essential for modifying the structure and function of biomolecules, enabling researchers to study complex biochemical pathways.
Cellular Effects
The effects of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) on cells and cellular processes are significant. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modify the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular responses . These effects are crucial for understanding how cells adapt to different biochemical environments and how specific compounds can modulate cellular functions.
Molecular Mechanism
At the molecular level, 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) exerts its effects through various mechanisms. It binds to specific biomolecules, facilitating enzyme inhibition or activation and altering gene expression . The compound’s ability to introduce bulky tert-butyl dimethylsilyl groups into molecules is a key factor in its reactivity, enabling it to participate in complex biochemical reactions. These interactions are essential for studying the molecular basis of biochemical processes and developing new therapeutic strategies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its reactivity for extended periods, allowing researchers to observe its effects on cells and biochemical pathways over time . Understanding these temporal effects is crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) vary with different dosages in animal models. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . These findings are essential for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . These interactions are crucial for understanding how the compound influences cellular metabolism and how it can be used to study metabolic processes. The compound’s ability to introduce bulky tert-butyl dimethylsilyl groups into molecules is a key factor in its role in metabolic pathways.
Transport and Distribution
The transport and distribution of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for studying the compound’s effects on cellular function and designing targeted therapeutic strategies.
Subcellular Localization
The subcellular localization of 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects on cellular processes and how it can be used to study subcellular functions.
Properties
IUPAC Name |
[2-[tert-butyl(dimethyl)silyl]-3-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F6O6S2Si/c1-12(2,3)29(4,5)11-9(25-27(21,22)13(15,16)17)7-6-8-10(11)26-28(23,24)14(18,19)20/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXZKLMJGSXONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F6O6S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637638-66-4 | |
| Record name | 2-(tert-Butyldimethylsilyl)-1,3-phenylene Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride](/img/structure/B1495505.png)
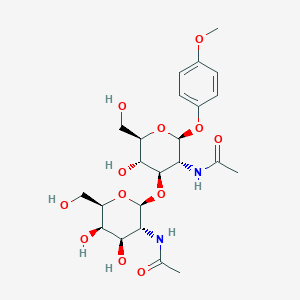
![1-[(1R,2S)-1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B1495514.png)

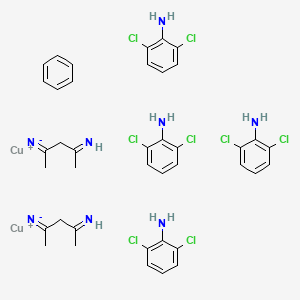
![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;(1R,2R)-1-diphenylphosphanyl-1-phenylpropan-2-amine;ruthenium(2+);dichloride](/img/structure/B1495521.png)

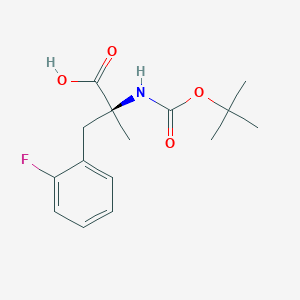
![2-[1,3-Bis(2-hydroxyethoxy)propan-2-yloxy]ethyl dodecanoate](/img/structure/B1495549.png)
![(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1495550.png)
![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B1495554.png)
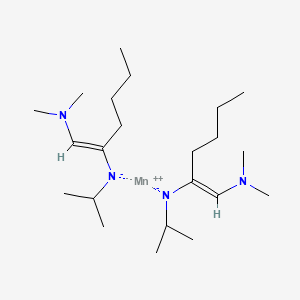
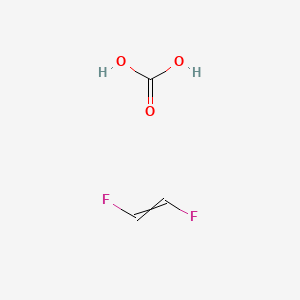
![[4-[(1E,4E)-5-(4-Acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium](/img/structure/B1495573.png)
